2-Methylbuta-1,3-diene;prop-2-enenitrile
Overview
Description
2-Methylbuta-1,3-diene;prop-2-enenitrile is a synthetic compound that combines the properties of isoprene and acrylonitrile. Isoprene, also known as 2-methyl-1,3-butadiene, is a conjugated diene hydrocarbon, while acrylonitrile is a nitrile with the formula CH₂=CH-CN. The combination of these two compounds results in a material with unique properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbuta-1,3-diene;prop-2-enenitrile can be synthesized through various methods, including free-radical polymerization and copolymerization. One common method involves the free-radical polymerization of isoprene and acrylonitrile in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene or benzene at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of isoprene acrylonitrile often involves the use of continuous polymerization processes. These processes are designed to optimize the yield and quality of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methylbuta-1,3-diene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, saturated hydrocarbons, and substituted nitriles .
Scientific Research Applications
2-Methylbuta-1,3-diene;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of copolymers and as a building block for more complex molecules.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of synthetic rubbers, adhesives, and coatings
Mechanism of Action
The mechanism of action of isoprene acrylonitrile involves its ability to undergo polymerization and copolymerization reactions. The molecular targets and pathways involved include the formation of free radicals, which initiate the polymerization process. The presence of the nitrile group in acrylonitrile allows for additional chemical modifications, enhancing the versatility of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoprene acrylonitrile include:
Polyisoprene: A polymer of isoprene, known for its elasticity and used in the production of natural rubber.
Polyacrylonitrile: A polymer of acrylonitrile, used in the production of synthetic fibers and as a precursor for carbon fibers.
Nitrile rubber: A copolymer of butadiene and acrylonitrile, known for its resistance to oils and chemicals.
Uniqueness
2-Methylbuta-1,3-diene;prop-2-enenitrile is unique due to its combination of properties from both isoprene and acrylonitrile. This results in a material that is both elastic and chemically resistant, making it suitable for a wide range of applications that require durability and flexibility .
Properties
CAS No. |
25014-11-3 |
---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2-methylbuta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C5H8.C3H3N/c1-4-5(2)3;1-2-3-4/h4H,1-2H2,3H3;2H,1H2 |
InChI Key |
CFEMBVVZPUEPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C.C=CC#N |
Related CAS |
25014-11-3 |
Origin of Product |
United States |
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